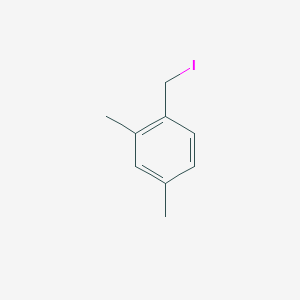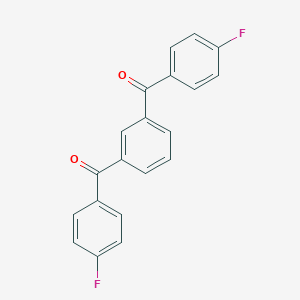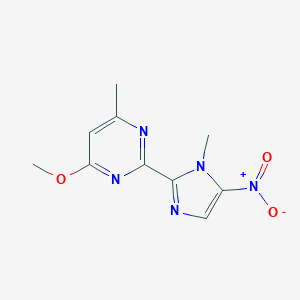
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit a variety of biochemical and physiological effects.
科学的研究の応用
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- has been found to have a wide range of scientific research applications. One of its most important applications is in the field of cancer research. This compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its anti-cancer properties, pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- has also been studied for its potential use in the treatment of other diseases, such as malaria and tuberculosis. It has been found to exhibit potent anti-malarial and anti-tuberculosis activity, making it a promising candidate for the development of new drugs to combat these diseases.
作用機序
The mechanism of action of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- is not fully understood. However, it is believed to work by inhibiting key enzymes involved in various cellular processes, including DNA synthesis and repair. This leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
Pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- has been found to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cell lines, and exhibit anti-malarial and anti-tuberculosis activity. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
One of the major advantages of using pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anti-cancer drugs. Additionally, the anti-inflammatory and anti-oxidant properties of this compound make it a useful tool for studying the role of inflammation and oxidative stress in various diseases.
However, there are also some limitations to using pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- in lab experiments. One of the main limitations is its potential toxicity. This compound has been found to be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)-. One area of research is the development of new anti-cancer drugs based on this compound. Researchers are currently exploring ways to modify the structure of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- to improve its potency and reduce its toxicity.
Another area of research is the use of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- in the treatment of other diseases, such as malaria and tuberculosis. Researchers are currently exploring the potential of this compound as a new treatment option for these diseases.
Finally, researchers are also interested in further understanding the mechanism of action of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)-. By gaining a better understanding of how this compound works, researchers may be able to develop more effective treatments for a wide range of diseases.
合成法
The synthesis of pyrimidine, 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)- involves the reaction of 4-methoxy-6-methyl-2-(1-methyl-5-nitro-2-imidazolyl)-pyrimidine with a suitable reagent. The reaction conditions and reagents used can vary depending on the desired product. The synthesis of this compound has been well-established in the literature and can be carried out using standard laboratory techniques.
特性
CAS番号 |
103980-46-7 |
|---|---|
分子式 |
C10H11N5O3 |
分子量 |
249.23 g/mol |
IUPAC名 |
4-methoxy-6-methyl-2-(1-methyl-5-nitroimidazol-2-yl)pyrimidine |
InChI |
InChI=1S/C10H11N5O3/c1-6-4-7(18-3)13-9(12-6)10-11-5-8(14(10)2)15(16)17/h4-5H,1-3H3 |
InChIキー |
QYWBLCRVCKGBCG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C2=NC=C(N2C)[N+](=O)[O-])OC |
正規SMILES |
CC1=CC(=NC(=N1)C2=NC=C(N2C)[N+](=O)[O-])OC |
その他のCAS番号 |
103980-46-7 |
同義語 |
4-methoxy-6-methyl-2-(1-methyl-5-nitro-imidazol-2-yl)pyrimidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



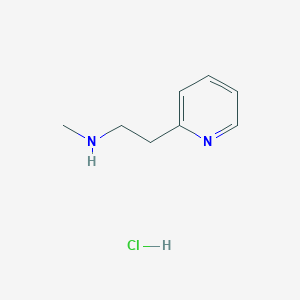
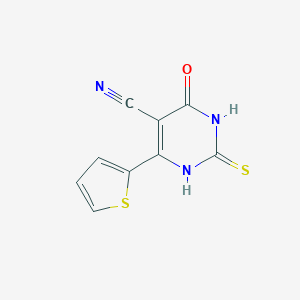
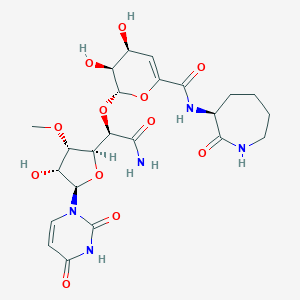
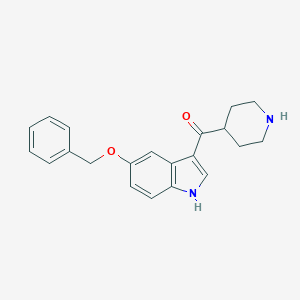
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)
